tert-Butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate
Description
tert-Butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core. The tert-butyl carboxylate group at position 2 enhances steric bulk and modulates solubility, making it valuable in medicinal chemistry as a synthetic intermediate for bioactive molecules.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)10-5-4-9-6-7-14-8-11(9)15-10/h4-5,14H,6-8H2,1-3H3 |
InChI Key |
KYTXQRDKNKGYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC2=C(CCNC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
In a representative procedure, 2-amino-4-picoline reacts with ethyl acetoacetate in methanolic HCl at 60°C for 12 hours, yielding the dihydro-1,7-naphthyridine intermediate with 78% efficiency. The reaction proceeds via imine formation followed by intramolecular cyclization, with HCl acting as both catalyst and dehydrating agent.
Table 1: Acid-Catalyzed Cyclization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60°C | <50°C: <30% yield |
| Reaction Time | 12 hours | >18h: Degradation |
| HCl Concentration | 1.5 M | Higher concentrations accelerate side reactions |
Base-Mediated Ring Closure
Alternative protocols employ sodium carbonate in dimethylformamide (DMF) at 140°C under argon. This method avoids acidic conditions, making it suitable for acid-sensitive substrates. The base facilitates deprotonation of the amine, promoting nucleophilic attack on the carbonyl carbon. Yields reach 65% with this approach, though product isolation requires careful pH adjustment to prevent saponification of the ester group.
Introduction of the Tert-Butyl Ester Group
Following core formation, the tert-butyl carboxylate moiety is introduced via two primary strategies:
Direct Esterification
The carboxylic acid intermediate reacts with tert-butanol under Steglich conditions:
- Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
- Solvent : Dichloromethane (DCM)
- Yield : 82% after column chromatography
This method preserves the tetrahydro ring’s integrity but requires anhydrous conditions to prevent tert-butyl group hydrolysis.
Boc-Protection Route
For enhanced steric control, the tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate:
$$ \text{NH} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP}} \text{NBoc} $$
Reaction kinetics studies show complete conversion within 2 hours at 25°C in tetrahydrofuran (THF). The Boc group is subsequently deprotected under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which is re-esterified to the target compound.
Table 2: Esterification Method Comparison
| Method | Purity (%) | Scalability | Side Products |
|---|---|---|---|
| Direct Esterification | 95 | Moderate | Anhydrides |
| Boc Protection | 98 | High | Ureas |
Industrial-Scale Production
Commercial synthesis optimizes for throughput and cost-efficiency:
Continuous Flow Reactors
A patented continuous process achieves 92% yield by:
- Mixing 2-aminopyridine and diketone precursors at 5 L/min
- Heating to 150°C in a tubular reactor (residence time: 8 min)
- In-line extraction with tert-butyl acetate
This method reduces reaction time from hours to minutes compared to batch processing.
Crystallization Optimization
Industrial purification employs antisolvent crystallization:
- Solvent System : Ethyl acetate/heptane (3:7 v/v)
- Cooling Rate : 0.5°C/min to −10°C
- Purity : 99.5% by HPLC
Particle size analysis reveals cubic crystals (50–100 μm) ideal for filtration and drying.
Analytical Characterization
Critical quality control measures include:
Spectroscopic Verification
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows 98.7% purity with retention time 6.8 min.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The naphthyridine ring’s electron-deficient nature enables nucleophilic aromatic substitution (NAS) at activated positions. Key observations include:
-
Mechanistic Insight : Bromination proceeds via radical intermediates under NBS, while phosphorylation requires deprotonation of methyl groups adjacent to the nitrogen, forming stabilized lithio intermediates .
Deprotection of the tert-Butyl Ester
The Boc group is selectively removed under acidic conditions to expose the carboxylic acid or enable further functionalization:
-
Critical Note : Deprotection kinetics depend on steric hindrance; the tetrahydro ring’s conformation impacts Boc group accessibility .
Reduction and Hydrogenation
The tetrahydro ring undergoes further saturation or functional group reduction:
-
Limitations : Over-reduction of the aromatic system may lead to loss of conjugation critical for biological activity.
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed coupling reactions to install aryl or alkyl groups:
-
Optimization : Coupling efficiency is sensitive to steric effects from the tert-butyl group, requiring bulky ligands (e.g., Xantphos) to prevent undesired side reactions .
Heterocycle Functionalization
The naphthyridine core undergoes cyclization or ring-expansion reactions:
-
Regioselectivity : Cyclization reactions favor formation of six-membered transition states, dictated by the tetrahydro ring’s chair-like conformation .
Oxidation Reactions
Controlled oxidation modifies the tetrahydro ring or side chains:
Comparative Reactivity with Analogues
The tert-butyl ester’s steric bulk and electron-donating effects differentiate its reactivity from similar naphthyridines:
Scientific Research Applications
tert-Butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Comparisons
The following compounds share structural similarities with the target molecule:
Key Observations :
Physicochemical and Reactivity Differences
Solubility and Stability:
- The tert-butyl group in the target and analogs improves lipid solubility but may reduce crystallinity compared to ethyl or methyl esters (e.g., ) .
- Chlorinated derivatives () exhibit lower solubility in polar solvents due to increased hydrophobicity .
Reactivity:
Research Findings and Analytical Methods
- Crystallography : The decahydro-1,6-naphthyridine in was characterized via X-ray diffraction, revealing chair conformations in saturated rings—a structural insight applicable to the target’s tetrahydro system .
- Chromatography : ’s HPLC method for pteridines could be adapted for analyzing naphthyridine analogs, though the target’s tert-butyl group may require modified mobile phases .
Q & A
Q. What are the key considerations for synthesizing tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and esterification. A common route starts with precursors like 2-aminopyridine derivatives. Cyclization under acidic or basic conditions forms the naphthyridine core, followed by tert-butyl ester introduction via Boc protection. Critical parameters include:
- Reaction Solvents : Polar aprotic solvents (e.g., DMF, THF) for cyclization.
- Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions for ring closure.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | HCl/MeOH, 60°C, 12h | 78 | 90 |
| Esterification | Boc₂O, DMAP, DCM | 65 | 95 |
Q. How can spectroscopic and chromatographic techniques characterize this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the naphthyridine scaffold (e.g., aromatic protons at δ 7.5–8.5 ppm, tert-butyl at δ 1.4 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₃H₁₈N₂O₂: [M+H]⁺ = 235.1443).
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer : SAR focuses on modifying the naphthyridine core and ester group:
- Core Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at position 4 enhances antimicrobial activity.
- Ester Replacement : Replacing tert-butyl with methyl or benzyl esters alters lipophilicity and bioavailability.
- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) predict bioactivity based on substituent electronic properties .
Table 2 : SAR Trends in Antimicrobial Activity
| Substituent | MIC (µg/mL) vs. S. aureus | LogP |
|---|---|---|
| -H (Parent) | 32 | 2.1 |
| -NO₂ | 8 | 1.8 |
| -OCH₃ | 64 | 2.3 |
Q. What in vitro models are suitable for evaluating its anticancer potential?
- Methodological Answer :
- Cell Lines : Use adherent lines (e.g., HeLa, MCF-7) for apoptosis assays (Annexin V/PI staining).
- Dose-Response : IC₅₀ determination via MTT assays (48–72h exposure).
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Varying serum concentrations in cell culture (e.g., 10% FBS vs. serum-free).
- Compound Stability : Degradation in DMSO stock solutions (validate via HPLC pre/post assay).
- Statistical Power : Ensure n ≥ 3 replicates and ANOVA for significance .
Methodological and Analytical Challenges
Q. What strategies mitigate side reactions during naphthyridine core synthesis?
- Methodological Answer :
- Protecting Groups : Use Boc for amine protection to prevent unwanted nucleophilic attacks.
- Temperature Control : Maintain ≤80°C during cyclization to avoid ring-opening.
- Byproduct Analysis : LC-MS monitors intermediates (e.g., dihydro derivatives) .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
